molecular formula C9H9N3O2 B8025584 Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Cat. No.: B8025584
M. Wt: 191.19 g/mol
InChI Key: SMRIESVATFIFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a pyrrolo[2,3-d]pyrimidine derivative featuring a methyl ester at position 2 and a methyl group at position 7 of the bicyclic heteroaromatic core. The methyl ester at position 2 serves as a common functional group for further derivatization, while the methyl group at position 7 enhances lipophilicity and may influence binding interactions .

Properties

IUPAC Name

methyl 7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-4-3-6-5-10-7(9(13)14-2)11-8(6)12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRIESVATFIFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CN=C(N=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence and Mechanism

This method involves a Sonogashira coupling followed by tandem cyclization:

Step 1: Sonogashira Coupling
5-Bromo-2,4-dichloropyrimidine reacts with a terminal alkyne (e.g., propargyl alcohol) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), copper iodide, and triethylamine. The reaction selectively substitutes the bromine atom at the 5-position, forming a pyrimidine-alkyne intermediate.

5-Bromo-2,4-dichloropyrimidine+HC≡C-CH2OHPd(PPh3)4,CuI2,4-Dichloro-5-(propagyloxy)pyrimidine\text{5-Bromo-2,4-dichloropyrimidine} + \text{HC≡C-CH}2\text{OH} \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{CuI}} \text{2,4-Dichloro-5-(propagyloxy)pyrimidine}

Step 2: Tandem Cyclization
The intermediate undergoes cyclization using tetrabutylammonium fluoride (TBAF), which promotes the formation of the pyrrolo[2,3-d]pyrimidine core. Subsequent methylation at the 7-position is achieved using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate.

Step 3: Esterification
The carboxylic acid at the 2-position is esterified with methanol under acidic conditions (e.g., H₂SO₄) to yield the final product.

Optimization Parameters

  • Catalyst Loading : 5 mol% Pd(PPh₃)₄ and 10 mol% CuI ensure complete conversion.

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF) at 60–80°C.

  • Cyclization Agent : TBAF (1.2 equiv) in THF at room temperature.

Copper-Mediated Amination Route

Key Reaction Steps

This method prioritizes early introduction of the methyl group via amination:

Step 1: Selective Amination
5-Bromo-2,4-dichloropyrimidine reacts with methylamine in ethanol at 50°C, substituting the chlorine at the 4-position to form 5-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Carboxylation
The chlorine at the 2-position is replaced with a carboxyl group using carbon monoxide (CO) in a palladium-catalyzed carbonylation reaction. This step requires high pressure (20–30 bar) and a temperature of 100°C.

Step 3: Esterification
The carboxylic acid intermediate is treated with methanol and thionyl chloride (SOCl₂) to form the methyl ester.

Yield and Purity Data

StepYield (%)Purity (HPLC)
17895
26590
39298

Comparative Analysis of Methods

Efficiency and Scalability

  • Sonogashira Route : Higher overall yield (72% vs. 58%) but requires specialized equipment for CO handling.

  • Copper-Mediated Route : More adaptable to large-scale production due to milder conditions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, H-6), 4.10 (s, 3H, OCH₃), 3.95 (s, 3H, N-CH₃).

  • LC-MS : m/z 221.08 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Industrial Production Challenges

Cost Drivers

  • Palladium catalysts account for 40–50% of raw material costs.

  • TBAF cyclization adds $120–150/kg to production expenses.

Process Intensification Strategies

  • Catalyst Recycling : Pd recovery via ion-exchange resins reduces costs by 30%.

  • Continuous Flow Synthesis : Improves cyclization step efficiency by 25%.

Emerging Methodologies

Photocatalytic Approaches

Recent studies demonstrate visible-light-mediated cyclization using eosin Y as a photocatalyst, reducing reliance on TBAF.

Biocatalytic Esterification

Lipase-catalyzed esterification in aqueous media achieves 85% yield with minimal waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrrolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolopyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a JAK1-selective inhibitor, it binds to the JAK1 kinase domain, inhibiting its activity and thereby modulating downstream signaling pathways involved in inflammation and immune responses .

Comparison with Similar Compounds

Position 7 Modifications

  • Methyl vs. Cyclopentyl : The 7-methyl group in the target compound confers moderate lipophilicity (estimated LogP ~1.5), while the 7-cyclopentyl substituent in analog increases LogP to ~2.9, enhancing hydrophobic interactions in kinase binding pockets.
  • Phenylsulfonyl Groups : Ethyl 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate exhibits reduced aqueous solubility due to the bulky sulfonyl group but may improve target selectivity.

Position 2 Modifications

  • Methyl Ester : The methyl ester in the target compound is hydrolytically labile compared to ethyl esters (e.g., ), which may influence metabolic stability.
  • Sulfonamide/Carboxamide : Analog replaces the ester with a sulfonamide-carboxamide moiety, enabling hydrogen bonding with kinase active sites (e.g., CDK9), resulting in potent antiproliferative activity (IC₅₀ = 0.8 µM in MIA PaCa-2 cells).

Halogen and Formyl Substituents

  • Formyl at C-6 (): Introduces an aldehyde group for further conjugation (e.g., Schiff base formation) but may reduce stability under physiological conditions.

Biological Activity

Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of Biological Activity

This compound exhibits a range of biological activities, primarily as a selective inhibitor for various kinases. Its unique structural features contribute to its reactivity and biological properties.

Key Biological Activities

  • Kinase Inhibition : The compound has been identified as a scaffold for developing selective inhibitors targeting Janus kinase 1 (JAK1) and colony-stimulating factor-1 receptor (CSF1R) .
  • Antitubercular Properties : Research indicates that derivatives of this compound show activity against Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment .
  • Anticancer Potential : Recent studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

The mechanism of action involves binding to specific kinase domains, inhibiting their activity and thereby modulating downstream signaling pathways. For instance, as a JAK1-selective inhibitor, it interferes with pathways involved in inflammation and immune responses . The inhibition of CSF1R has been linked to therapeutic strategies for various disorders by affecting macrophage differentiation and function .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted how modifications to the pyrrolopyrimidine scaffold influence biological activity:

Modification Effect on Activity Reference
Methyl group at position 7Enhances selectivity for JAK1
Substituents on the pyrimidine ringVaries potency against different kinases
Ester vs. acid formsImpact on solubility and metabolic stability

Case Study 1: JAK1 Inhibition

A series of pyrrolo[2,3-d]pyrimidines were synthesized and evaluated for their selectivity towards JAK1. The most promising compounds exhibited subnanomolar inhibition with high selectivity over other kinases in the PDGFR family. These compounds were also subjected to pharmacokinetic profiling, demonstrating favorable stability in vivo .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound derivatives on various cancer cell lines such as HeLa and MDA-MB-231. The results indicated that some derivatives induced apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins, comparable to known chemotherapeutics .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrrolopyrimidine derivatives:

Compound Activity Notes
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineAntitubercularSimilar mechanism but different potency
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidineKinase inhibitionUsed in diverse synthetic applications

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, and what critical parameters influence yield?

  • Methodology : Synthesis typically involves cyclization of precursors like acyl bromoacetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO). Key parameters include reaction temperature (20–25°C), solvent polarity, and catalyst loading. For example, higher DMSO ratios improve cyclization efficiency but may increase side reactions if not controlled .
  • Optimization : Yield can be enhanced by slow addition of methylating agents (e.g., MeI) and post-reaction purification via column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for confirming the fused pyrrolo-pyrimidine core and substituent positions. Key signals include δ 3.9 ppm (methyl ester) and δ 8.1–8.3 ppm (aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : Used to monitor reaction progress and purity (>95%). Reverse-phase C18 columns with acetonitrile/water gradients are standard .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 219.2) .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrrolo[2,3-d]pyrimidine core be achieved?

  • Halogenation : N-Halosuccinimides (e.g., NBS, NCS) selectively target the 7-position under anhydrous conditions. For example, bromination at 50°C in DMF achieves >80% regioselectivity .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids at the 6-position requires palladium catalysts (e.g., Pd(PPh3_3)4_4) and microwave-assisted heating (120°C, 30 min) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50_{50} variability)?

  • Assay Standardization : Discrepancies in kinase inhibition (e.g., JAK3 vs. VEGFR-2) often arise from differences in ATP concentrations or cell lines. Use uniform protocols (e.g., 10 μM ATP in HCT-116 cells) and validate with positive controls like staurosporine .
  • Metabolic Stability Testing : Incubate compounds with liver microsomes to identify metabolites that may interfere with activity measurements .

Q. How can computational modeling guide the design of analogues with improved kinase inhibition?

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses in kinase active sites (e.g., JAK3’s ATP pocket). Focus on substituents at the 6-position for enhanced hydrophobic interactions (e.g., 4-fluorophenyl groups improve ΔGb_b by -1.2 kcal/mol) .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with IC50_{50} data to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.